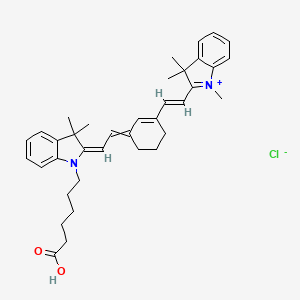

Cyanine7 carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cyanine7 carboxylic acid is a lipid-soluble, near-infrared fluorescent dye. It is part of the cyanine dye family, which is known for its high molar extinction coefficients and excellent photophysical properties. This compound is particularly valued for its applications in biological imaging and diagnostics due to its near-infrared emission, which allows for deeper tissue penetration and reduced background fluorescence .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cyanine7 carboxylic acid can be synthesized through a series of organic reactions involving the formation of a polymethine bridge between two nitrogen-containing heterocycles. The synthesis typically involves the following steps:

Formation of the Heterocyclic Precursors: The initial step involves the synthesis of indole or benzindole derivatives.

Condensation Reaction: These heterocyclic precursors are then condensed with a suitable aldehyde to form the polymethine bridge.

Introduction of the Carboxylic Acid Group:

Industrial Production Methods: Industrial production of cyanine dyes, including this compound, often involves large-scale organic synthesis techniques. The process is optimized for high yield and purity, involving rigorous purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Analyse Des Réactions Chimiques

Types of Reactions: Cyanine7 carboxylic acid undergoes various chemical reactions, including:

Nucleophilic Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters and amides.

Oxidation and Reduction: The polymethine bridge can undergo oxidation and reduction reactions, altering the photophysical properties of the dye.

Conjugation Reactions: The carboxylic acid group can be activated and conjugated to biomolecules such as proteins and peptides using reagents like N-hydroxysuccinimide (NHS) esters.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as alcohols and amines in the presence of catalysts like dicyclohexylcarbodiimide (DCC).

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).

Reduction: Reducing agents like sodium borohydride (NaBH₄).

Major Products:

Esters and Amides: Formed from nucleophilic substitution reactions.

Oxidized and Reduced Forms: Resulting from oxidation and reduction reactions

Applications De Recherche Scientifique

In Vivo Imaging

Cyanine7 is extensively used in in vivo imaging due to its ability to penetrate tissues effectively and provide high-resolution images. It is particularly useful for deep tissue imaging, where traditional visible light dyes are less effective. Key applications include:

- Fluorescence Microscopy : Provides detailed imaging of cellular structures.

- Flow Cytometry : Facilitates precise cell sorting and analysis.

- Molecular Probes : Labels proteins, nucleic acids, and other biomolecules for visualization .

Cancer Theranostics

Cyanine7 has shown great promise in cancer theranostics—integrating therapy and diagnostics. Its applications include:

- Photothermal Therapy (PTT) : Utilizes the heat generated by NIR light absorption to destroy cancer cells.

- Photodynamic Therapy (PDT) : Involves the use of light-activated compounds to induce cell death.

- Nanoprobe-Based Combination Therapy : Cy7 can be incorporated into nanoparticles that target tumors specifically, enhancing therapeutic efficacy while minimizing side effects .

Molecular Biology Techniques

Cy7 is widely used in molecular biology for:

- Oligonucleotide Labeling : Facilitates the synthesis of labeled DNA/RNA for various applications such as PCR and qPCR.

- Protein Labeling : Enhances the detection of proteins in assays .

Data Tables

| Application Area | Specific Use Case | Reference |

|---|---|---|

| In Vivo Imaging | Deep tissue imaging | |

| Cancer Theranostics | Photothermal therapy | |

| Molecular Biology | Oligonucleotide synthesis | |

| Protein quantification |

Case Study 1: Targeted Hybrid Imaging Probes

A study developed hybrid imaging probes using this compound conjugated with targeting vectors. The biodistribution studies demonstrated effective tumor targeting with favorable pharmacokinetics in xenograft models, highlighting Cy7's potential in targeted cancer therapies .

Case Study 2: Nanoparticle Formulations

Research involving Gly@Cy7-Si-DOX nanoparticles showed their effectiveness in colorectal cancer treatment through controlled photothermal therapy combined with chemotherapy. The results indicated improved therapeutic outcomes due to enhanced tumor targeting and reduced systemic toxicity .

Mécanisme D'action

The mechanism of action of Cyanine7 carboxylic acid involves its ability to absorb and emit light in the near-infrared region. This property is due to the extended conjugation of the polymethine bridge, which allows for efficient energy transfer. When conjugated to biomolecules, this compound can be used to track and visualize biological processes in real-time. The molecular targets and pathways involved depend on the specific application, such as targeting specific proteins or cellular structures .

Comparaison Avec Des Composés Similaires

Cyanine7 carboxylic acid is compared with other cyanine dyes such as Cyanine3, Cyanine5, and Cyanine5.5. The uniqueness of this compound lies in its near-infrared emission, which provides deeper tissue penetration and reduced background fluorescence compared to its counterparts. Similar compounds include:

- Cyanine3 Carboxylic Acid

- Cyanine5 Carboxylic Acid

- Cyanine5.5 Carboxylic Acid

- Sulfo-Cyanine7 Carboxylic Acid (water-soluble variant) .

This compound stands out due to its specific photophysical properties, making it highly suitable for applications requiring deep tissue imaging and minimal background interference.

Activité Biologique

Cyanine7 carboxylic acid, a member of the cyanine dye family, is notable for its applications in biological imaging and therapeutic targeting. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cellular uptake, and potential applications in biomedical research.

This compound is characterized by its near-infrared (NIR) fluorescence properties, which allow for minimal photodamage during imaging. Its structure includes a carboxylic acid group that enhances solubility in aqueous environments, making it suitable for various biological applications.

| Property | Value |

|---|---|

| Excitation Wavelength (nm) | 750 |

| Emission Wavelength (nm) | 773 |

| Solubility | High in aqueous solutions |

Mechanisms of Biological Activity

- Cellular Uptake : Studies have shown that this compound can be effectively internalized by cells through receptor-mediated endocytosis. For instance, in experiments using A431-CCK2R cells, the internalization rates were quantified, showing significant uptake that was receptor-specific. After 1 hour of incubation, the internalized activity was recorded at 4.56% ± 0.39% and increased to 8.75% ± 1.32% after 2 hours .

- Imaging Applications : The dye's strong fluorescence allows for high-resolution imaging of cellular structures. It has been utilized in flow cytometry for precise cell sorting and in vivo imaging to study biological phenomena without significant interference from surrounding tissues.

- Photouncaging Mechanism : Cyanine dyes, including this compound, can be used as photocages to release biologically active molecules upon exposure to NIR light. This process enables targeted delivery of compounds that would otherwise be unable to cross cell membranes due to their anionic nature at physiological pH .

Study 1: Imaging and Targeting Tumor Cells

A study investigated the biodistribution of [^68Ga]Sulfo-Cy7-FSC-MG in xenografted mice models with CCK2R-positive tumors. Results indicated that the compound accumulated significantly in targeted tissues while demonstrating low nonspecific binding, confirming its potential for targeted imaging in oncology .

Study 2: Photocaging Applications

Another research highlighted the use of Cyanine-based photocages to deliver carboxylic acids into live cells using NIR light. The results demonstrated that these photocages could efficiently release their cargo in response to light, providing a novel method for controlling the release of therapeutic agents .

Comparative Analysis with Other Dyes

This compound is often compared with other cyanine dyes based on various parameters such as emission wavelength and solubility:

| Compound Name | Emission Max (nm) | Solubility | Unique Features |

|---|---|---|---|

| Indocyanine Green | 800 | Poor in water | Primarily used for liver function tests |

| Sulfo-Cyanine7 | 750 | High | Lower quantum yield compared to Sulfo-Cy7.5 |

| Sulfo-Cyanine7.5 | 773 | High | Enhanced fluorescence properties |

Propriétés

IUPAC Name |

6-[(2E)-3,3-dimethyl-2-[2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanoic acid;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H44N2O2.ClH/c1-36(2)29-16-8-10-18-31(29)38(5)33(36)23-21-27-14-13-15-28(26-27)22-24-34-37(3,4)30-17-9-11-19-32(30)39(34)25-12-6-7-20-35(40)41;/h8-11,16-19,21-24,26H,6-7,12-15,20,25H2,1-5H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOVQXMYLXAXGJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)O)(C)C)CCC3)C)C.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=CC(=C/C=C/4\C(C5=CC=CC=C5N4CCCCCC(=O)O)(C)C)CCC3)C)C.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H45ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

585.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.